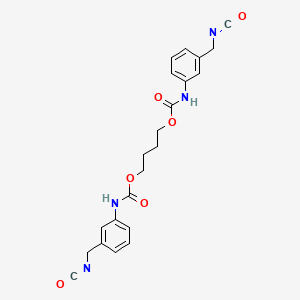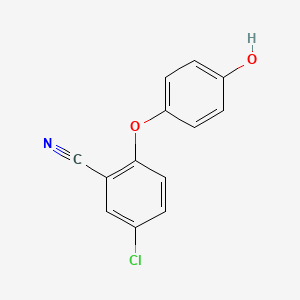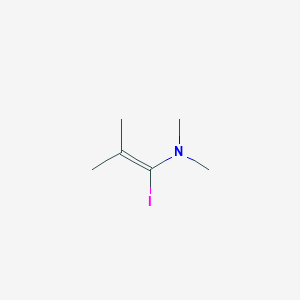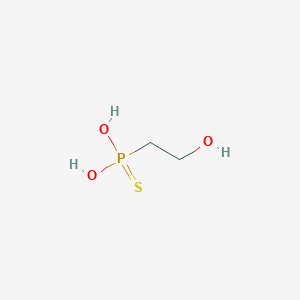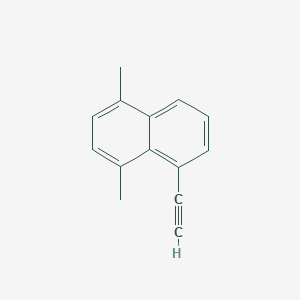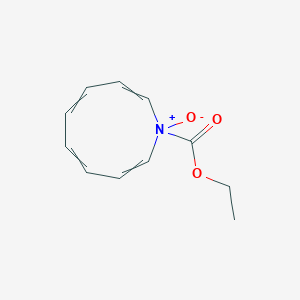![molecular formula C14H20N4O3 B14482879 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one CAS No. 66031-13-8](/img/structure/B14482879.png)
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[431]decan-10-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction proceeds through the formation of a quaternary ammonium chloride salt, which is then further reacted to yield the desired compound . The reaction conditions often include the use of tetrahydrofuran as a solvent and may require specific temperature and pH controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route mentioned above, with additional steps to ensure consistency and quality. This can include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can produce a variety of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis and for the activation of carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules, including peptides and glycosides.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for similar applications in peptide synthesis and carboxylic acid activation.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable in specific synthetic applications where traditional triazine compounds may not be suitable.
Propiedades
Número CAS |
66031-13-8 |
|---|---|
Fórmula molecular |
C14H20N4O3 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
7-(4,6-dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one |
InChI |
InChI=1S/C14H20N4O3/c1-20-13-15-12(16-14(17-13)21-2)18-8-7-9-5-3-4-6-10(18)11(9)19/h9-10H,3-8H2,1-2H3 |
Clave InChI |
HIMTWXWLQTZJTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)N2CCC3CCCCC2C3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


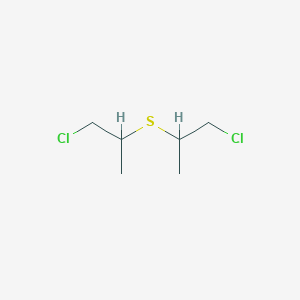
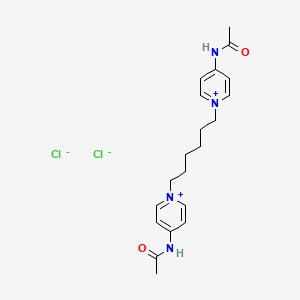
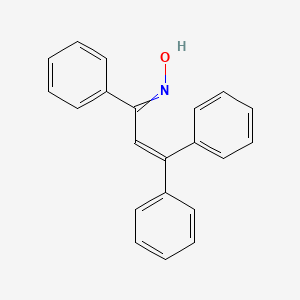
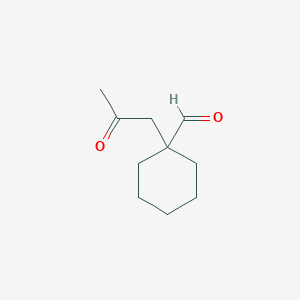
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
